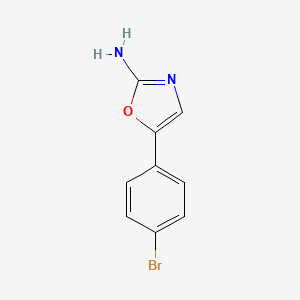

5-(4-Bromophenyl)oxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHKMNVCWGUVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581330 | |

| Record name | 5-(4-Bromophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6826-26-2 | |

| Record name | 5-(4-Bromophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two prominent synthesis pathways for 5-(4-Bromophenyl)oxazol-2-amine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction

This compound is a substituted oxazole derivative. The oxazole ring is a key structural motif in many biologically active compounds. The presence of the 2-amino group and the 5-(4-bromophenyl) substituent provides opportunities for further chemical modifications, making it a versatile building block in drug discovery and development. This guide outlines two distinct and effective methods for its preparation: a two-step pathway involving the hydrazinolysis of an oxazolo[3,2-a]pyrimidinium salt and a more direct one-pot synthesis from an α-bromoketone and urea.

Pathway 1: Two-Step Synthesis via Hydrazinolysis

This pathway involves the initial formation of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate, followed by its conversion to the target molecule through hydrazinolysis.

Step 1: Synthesis of 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium Perchlorate

The first step is the condensation reaction between 2-pyrimidone and 4-bromophenacyl bromide to form the bicyclic perchlorate salt.

Step 2: Hydrazinolysis to this compound

The intermediate perchlorate salt is then treated with hydrazine hydrate, which selectively cleaves the pyrimidine ring to yield the desired 2-aminooxazole.[1]

Pathway 2: One-Pot Synthesis from 4-Bromophenacyl Bromide and Urea

This pathway represents a more direct approach, involving the reaction of an α-bromoketone with urea to form the 2-aminooxazole ring in a single step. This method is a well-established route for the synthesis of 2-aminooxazoles.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Synthesis of 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium Perchlorate [2]

-

Materials: 2-Pyrimidone, 4-bromophenacyl bromide, perchloric acid.

-

Procedure: A solution of 2-pyrimidone and 4-bromophenacyl bromide in a suitable solvent is treated with perchloric acid. The reaction mixture is stirred at room temperature. The resulting precipitate of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate is collected by filtration, washed with a cold solvent, and dried.

-

Yield: 85%[2]

-

Melting Point: 279–281 °C[2]

Step 2: Synthesis of this compound [1]

-

Materials: 2-(4-Bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate (0.01 mol), acetonitrile (50 ml), hydrazine hydrate (5 ml).

-

Procedure: A suspension of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate in acetonitrile is prepared. Hydrazine hydrate is added with stirring. The reaction mixture is refluxed for 30 minutes. After cooling to room temperature, the mixture is poured into 200 ml of water. The resulting solid product is isolated by suction filtration and recrystallized from ethanol.

-

Yield: 96%[1]

Pathway 2: One-Pot Synthesis

-

Materials: 4-Bromophenacyl bromide, urea, ethanol.

-

Procedure: A mixture of 4-bromophenacyl bromide and urea in ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product is collected by filtration. Purification is achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

| Parameter | Pathway 1 (Two-Step) | Pathway 2 (One-Pot) |

| Starting Materials | 2-Pyrimidone, 4-Bromophenacyl Bromide, Hydrazine Hydrate | 4-Bromophenacyl Bromide, Urea |

| Number of Steps | 2 | 1 |

| Overall Yield | ~82% (calculated from individual step yields) | Not explicitly reported, but generally moderate to good |

| Intermediate Isolation | Yes | No |

| Reagents | Perchloric Acid, Acetonitrile | Ethanol |

| Reaction Conditions | Step 1: Room Temp.; Step 2: Reflux (0.5 h)[1] | Reflux |

Experimental Workflow

Conclusion

Both described pathways offer effective methods for the synthesis of this compound. The two-step synthesis via hydrazinolysis provides a high overall yield and is well-documented. The one-pot synthesis from 4-bromophenacyl bromide and urea offers a more direct and potentially more atom-economical route, although specific yield data for this particular substrate is not as readily available in the cited literature. The choice of synthesis pathway may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Bromophenyl)oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and potential biological activities to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | Notes |

| Molecular Formula | C₉H₇BrN₂O | - |

| Molecular Weight | 239.07 g/mol | - |

| Boiling Point | 340.3±52.0 °C | Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1] |

| Density | 1.71±0.1 g/cm³ | Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1] |

| pKa | 8.06±0.70 | Predicted for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine[1] |

Synthesis

A general synthetic route to 2-aminooxazoles involves the reaction of a suitable α-haloketone with urea or a urea equivalent. For this compound, a plausible synthesis would involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with urea.

Experimental Protocol: General Synthesis of 2-Aminooxazoles

-

Materials: α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one), urea, suitable solvent (e.g., ethanol, DMF), base (optional, e.g., sodium acetate).

-

Procedure:

-

Dissolve the α-haloketone and a molar excess of urea in the chosen solvent in a round-bottom flask.

-

Add a base if required to facilitate the reaction.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminooxazole derivative.

-

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Properties

While the specific spectra for this compound are not available, the expected spectral characteristics can be inferred from related structures.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (doublets in the δ 7.0-8.0 ppm range), a singlet for the oxazole ring proton, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. Signals for the oxazole ring carbons. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands around 3300-3500 cm⁻¹), C=N stretching of the oxazole ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Biological Activity and Potential Signaling Pathways

The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its recurrence in biologically active compounds. Derivatives of 2-aminooxazoles and their isosteres, 2-aminothiazoles, have demonstrated a wide range of pharmacological activities.

Antimicrobial and Antitubercular Activity

The 2-aminooxazole moiety is being investigated as a potential pharmacophore for antitubercular agents. Isosteric replacement of the 2-aminothiazole core with 2-aminooxazole has been shown to maintain or even improve antitubercular activity, potentially through better solubility and metabolic stability.

Anticancer Activity

Various heterocyclic compounds containing the bromophenyl moiety have been reported to exhibit anticancer properties. For instance, derivatives of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown significant anticancer activity against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization. While the specific anticancer activity of this compound has not been detailed, its structural features suggest it could be a candidate for such investigations.

Other Potential Activities

The broader class of oxazole-containing compounds has been associated with a diverse range of biological effects, including anti-inflammatory, antiviral, and antiprotozoal activities.

Caption: Potential biological activities and cellular targets of 2-aminooxazole derivatives.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its core 2-aminooxazole structure is a well-established pharmacophore associated with a range of biological activities. This technical guide has summarized the currently available, albeit limited, information on its chemical properties. Further experimental validation of its physicochemical properties, detailed spectral characterization, and comprehensive biological evaluation are crucial next steps to fully elucidate the therapeutic potential of this molecule and its derivatives. Researchers are encouraged to use this guide as a foundational resource for designing future studies.

References

The Elusive Mechanism: A Technical Overview of 5-(4-Bromophenyl)oxazol-2-amine and its Analogs in Drug Discovery

Disclaimer: Direct, in-depth research on the specific mechanism of action for 5-(4-Bromophenyl)oxazol-2-amine is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the known biological activities and investigated mechanisms of structurally related bromophenyl-containing heterocyclic compounds. This information is intended to guide researchers and drug development professionals in formulating hypotheses and designing future studies for this class of molecules.

Executive Summary

The 5-(4-bromophenyl)oxazole-2-amine scaffold represents a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. While the precise molecular targets of the parent compound remain uncharacterized, research on structurally similar molecules points towards several potential mechanisms of action, including anti-inflammatory, antimicrobial, and anticancer effects. This whitepaper synthesizes the available data on these related compounds, presenting quantitative biological data, outlining common experimental protocols, and visualizing putative signaling pathways and experimental workflows.

Potential Mechanisms of Action of Structurally Related Compounds

Research into derivatives of bromophenyl-azoles has revealed several potential mechanisms of action, which can be broadly categorized by their therapeutic indications.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones have been investigated for their analgesic properties. Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain. Additionally, interactions with transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, have been proposed as a possible mechanism for their analgesic effects.[1]

Anticancer Activity

Several bromophenyl-containing heterocyclic compounds have demonstrated promising anticancer activity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown efficacy against the MCF7 human breast adenocarcinoma cell line.[2][3] Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been identified as potential anticancer agents, with tubulin inhibition being a primary proposed mechanism of action.[4][5] Molecular docking studies have indicated that these compounds may bind to the combretastatin A-4 binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[4][5] Furthermore, quinoline-oxadiazole derivatives bearing a bromophenyl moiety have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6]

Antimicrobial Activity

The bromophenyl-azole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Thiazole derivatives have exhibited activity against various bacterial and fungal strains.[2][3] For some 1,3,4-oxadiazole and thiadiazole derivatives, the proposed mechanism of action involves the disruption of mycobacterial cell wall biosynthesis through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7] Additionally, DNA gyrase has been identified as a potential target for quinoline-oxadiazole hybrids.[6]

Quantitative Biological Data

The following tables summarize the reported quantitative data for various bromophenyl-azole derivatives.

Table 1: Anticancer Activity of Bromophenyl-Azole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | IC50 | 10.5 µM | [2] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 | % Growth Inhibition | 41.25% | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75 | % Growth Inhibition | 38.94% | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | UO-31 | % Growth Inhibition | 30.14% | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | CCRF-CEM | % Growth Inhibition | 26.92% | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | EKVX | % Growth Inhibition | 26.61% | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | OVCAR-5 | % Growth Inhibition | 23.12% | [4][5] |

Table 2: Antimicrobial Activity of Bromophenyl-Azole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | Mycobacterium tuberculosis | MIC | ≤ 0.03 µM | [7] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

General Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

A common synthetic route involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate. This intermediate is then reacted with various aromatic aldehydes to produce the final target compounds.[2]

In Vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of synthesized compounds against cell lines such as MCF7 is often determined using the Sulforhodamine B (SRB) colorimetric assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[2]

Molecular Docking Studies

To elucidate potential mechanisms of action, molecular docking studies are frequently employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. For example, the docking of triazole analogs into the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) has been used to predict their binding affinities and interactions.[4][5]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate some of the putative signaling pathways and experimental workflows discussed.

Caption: Putative anticancer mechanism of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.

Caption: A generalized experimental workflow for the screening of novel anticancer compounds.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the broader class of bromophenyl-azole derivatives represents a rich source of potential therapeutic agents with diverse biological activities. The available data suggest that these compounds can be developed as anti-inflammatory, anticancer, and antimicrobial drugs. Future research should focus on the systematic evaluation of this compound to identify its specific molecular targets and delineate its mechanism of action. This could involve broad-based phenotypic screening followed by target deconvolution studies, as well as focused enzymatic and cell-based assays based on the known activities of its structural analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

A Technical Guide to the Biological Activity Screening of 5-(4-Bromophenyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound 5-(4-Bromophenyl)oxazol-2-amine. Drawing upon the known therapeutic potential of structurally related oxazole and bromophenyl-containing molecules, this document outlines detailed experimental protocols and data presentation strategies for assessing its anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies and visualizations presented herein are intended to facilitate a thorough investigation of the compound's pharmacological profile.

Anticancer Activity Screening

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.[1][2][3] Screening this compound for its cytotoxic and antiproliferative effects is a logical first step in evaluating its therapeutic potential.

In Vitro Cytotoxicity Assessment: MTT Assay

A primary method for evaluating the cytotoxic effects of a novel compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]

-

Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 to 72 hours.[7][8] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4][8]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4][5]

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative data from cytotoxicity assays should be summarized in a clear tabular format to allow for easy comparison of the compound's activity across different cell lines.

| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |

| This compound | HeLa | Experimental Value | Calculated Value |

| This compound | MCF-7 | Experimental Value | Calculated Value |

| This compound | HEK293 | Experimental Value | N/A |

| Doxorubicin (Control) | HeLa | Reference Value | Reference Value |

| Doxorubicin (Control) | MCF-7 | Reference Value | Reference Value |

| Doxorubicin (Control) | HEK293 | Reference Value | N/A |

Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a non-cancerous cell line divided by the IC50 in a cancerous cell line.

Visualization of Experimental Workflow and Potential Signaling Pathways

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Potential signaling pathways targeted by oxazole-based anticancer agents.[1][3][9]

Antimicrobial Activity Screening

Given that various oxazole and thiazole derivatives exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is warranted.[10][11]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The antimicrobial activity data should be tabulated to show the MIC values against the tested microorganisms.

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

| S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin | Reference Value | Reference Value | Reference Value |

| Fluconazole | N/A | N/A | N/A |

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12] Given the structural motifs present in this compound, screening for inhibitory activity against relevant enzymes is a crucial step.

Spectrophotometric Enzyme Inhibition Assay

A general and widely applicable method for assessing enzyme inhibition is the spectrophotometric assay, which monitors the change in absorbance of a substrate or product over time.[13][14][15]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and this compound in the buffer.

-

Assay Setup: In a cuvette or 96-well plate, combine the buffer, enzyme, and varying concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Spectrophotometric Monitoring: Immediately place the reaction vessel in a spectrophotometer and monitor the change in absorbance at a specific wavelength corresponding to the substrate consumption or product formation over time.

-

Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 value.

Data Presentation: Enzyme Inhibition

The results of the enzyme inhibition assay should be presented in a table format.

| Compound | Target Enzyme | Substrate | IC50 (µM) |

| This compound | e.g., Acetylcholinesterase | e.g., Acetylthiocholine | Experimental Value |

| This compound | e.g., Cyclooxygenase-2 | e.g., Arachidonic Acid | Experimental Value |

| Standard Inhibitor | e.g., Acetylcholinesterase | e.g., Acetylthiocholine | Reference Value |

Visualization of Experimental Workflow

Caption: Workflow for a spectrophotometric enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iajps.com [iajps.com]

- 11. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 12. medicopublication.com [medicopublication.com]

- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 5-(4-bromophenyl)oxazol-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this document presents a detailed analysis of the closely related and well-characterized analog, 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine . The structural difference, the substitution of a carbon atom in the oxazole ring with a nitrogen atom to form an oxadiazole ring, is noted. This guide also provides predicted spectroscopic data for the target compound and outlines general experimental protocols for its synthesis and characterization.

Spectroscopic Data of the Analog: 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

The following tables summarize the available spectroscopic data for 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Table 1: ¹H NMR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.67 | s | 1H | NH |

| 7.73-7.76 | d | 2H | Ar-H |

| 7.50-7.52 | d | 2H | Ar-H |

Solvent: DMSO-d₆, Spectrometer frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

| Chemical Shift (δ) ppm | Assignment |

| 164.55 | C=O or C=N of oxadiazole ring |

| 160.71 | C=N of oxadiazole ring |

| 152.12 | C-Br of aromatic ring |

| 140.09 | C-Ar of oxadiazole ring |

| 129.92 | Ar-C |

| 128.52 | Ar-C |

| 118.55 | Ar-C |

| 116.21 | Ar-C |

Solvent: DMSO-d₆, Spectrometer frequency: 75 MHz[1]

Table 3: IR Spectroscopic Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

| Wavenumber (cm⁻¹) | Assignment |

| 3219 | N-H stretching |

| 1523 | C=N stretching |

| 1173 | C-O-C stretching |

| 634 | C-Br stretching |

Sample preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

| m/z | Ion |

| 331 | [M]⁺ |

| 333 | [M+2]⁺ |

Ionization method not specified[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor. A general method for the synthesis of 2-aminooxazoles can be adapted for this specific compound[2].

Reaction Scheme:

4-Bromophenacyl bromide reacts with urea in a suitable solvent, such as ethanol, under reflux conditions to yield this compound.

Procedure:

-

To a solution of 4-bromophenacyl bromide (1 equivalent) in ethanol, add urea (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[3] The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is commonly used.[6][7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer. The sample is introduced into the ion source where it is ionized.[8][9] Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.[8]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Amino-5-Aryloxazoles from Bromophenyl Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-amino-5-aryloxazoles, a privileged scaffold in medicinal chemistry, utilizing readily available bromophenyl precursors. The described two-step methodology combines the well-established Van Leusen oxazole synthesis with a subsequent C2-amination, offering a modular and efficient route to the target compounds. This document furnishes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this synthesis in research and drug development settings.

Introduction

The 2-amino-5-aryloxazole moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of these molecules, particularly with specific substitution patterns, is of significant interest to the medicinal chemistry community. This guide focuses on a strategic approach that commences with bromophenyl aldehydes, which serve as versatile and readily accessible starting materials. The bromo-substituent not only directs the synthesis but also provides a handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The presented synthetic strategy is divided into two key stages:

-

Formation of the 5-(Bromophenyl)oxazole Core: This is achieved through the Van Leusen oxazole synthesis, a powerful carbon-carbon and carbon-oxygen bond-forming reaction.

-

Introduction of the 2-Amino Group: This is accomplished via a directed amination at the C2 position of the oxazole ring, a site activated for nucleophilic attack after metallation.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram, illustrating the progression from the bromophenyl precursor to the final 2-amino-5-aryloxazole product.

Experimental Protocols & Data

This section provides detailed experimental procedures for the key transformations, along with tables summarizing the reagents, conditions, and expected yields.

Step 1: Synthesis of 5-(4-Bromophenyl)oxazole via Van Leusen Reaction

The Van Leusen reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid.

Table 1: Reagents and Conditions for Van Leusen Oxazole Synthesis

| Reagent/Parameter | Molar Equiv. | Concentration | Role |

| 4-Bromobenzaldehyde | 1.0 | - | Starting Material |

| Tosylmethyl isocyanide (TosMIC) | 1.0 | - | C1 Synthon |

| Potassium Carbonate (K₂CO₃) | 1.75 | - | Base |

| Methanol (MeOH) | - | 0.2 M | Solvent |

| Reaction Conditions | |||

| Temperature | Reflux (approx. 65 °C) | ||

| Time | 4 hours | ||

| Yield | |||

| Expected Yield | 75-85% |

Detailed Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (1.0 eq.), and potassium carbonate (1.75 eq.).

-

Add methanol to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.

-

After cooling to room temperature, add water to the reaction mixture and stir for 10 minutes.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-bromophenyl)oxazole.

Step 2: C2-Amination of 5-(4-Bromophenyl)oxazole

The introduction of the amino group at the C2 position is achieved through a copper-catalyzed electrophilic amination. This process involves the initial deprotonation of the oxazole at the C2 position using a Grignard reagent, followed by reaction with an electrophilic aminating agent.

Table 2: Reagents and Conditions for C2-Amination

| Reagent/Parameter | Molar Equiv. | Concentration | Role |

| 5-(4-Bromophenyl)oxazole | 1.0 | - | Starting Material |

| Isopropylmagnesium Chloride (iPrMgCl) | 1.1 | 2.0 M in THF | Base for Deprotonation |

| O-Benzoylhydroxylamine | 1.2 | - | Electrophilic Amine Source |

| Copper(II) Acetate (Cu(OAc)₂) | 0.1 | - | Catalyst |

| Zinc Chloride (ZnCl₂) | 1.0 | 1.0 M in Et₂O | Additive |

| Tetrahydrofuran (THF) | - | 0.1 M | Solvent |

| Reaction Conditions | |||

| Temperature | Room Temperature | ||

| Time | 2-4 hours | ||

| Yield | |||

| Expected Yield | 60-75% |

Detailed Experimental Protocol:

-

To a flame-dried, argon-purged flask, add a solution of 5-(4-bromophenyl)oxazole (1.0 eq.) in anhydrous THF (to 0.1 M).

-

Cool the solution to 0 °C and add isopropylmagnesium chloride (1.1 eq., 2.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of O-benzoylhydroxylamine (1.2 eq.) and copper(II) acetate (0.1 eq.) in anhydrous THF.

-

Add the solution of the aminating agent and catalyst to the magnesiated oxazole solution at 0 °C.

-

Add zinc chloride (1.0 eq., 1.0 M solution in diethyl ether) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-amino-5-(4-bromophenyl)oxazole.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the synthesis of 2-amino-5-aryloxazoles from bromophenyl precursors. The modularity of this two-step process, combining the Van Leusen oxazole synthesis and a subsequent C2-amination, allows for the generation of a variety of analogs for structure-activity relationship (SAR) studies. The use of a bromophenyl precursor is particularly advantageous, as the bromine atom can be further elaborated using modern cross-coupling methodologies, significantly expanding the accessible chemical space for drug discovery and development programs. The provided protocols and data serve as a practical resource for researchers in the field.

In Silico Modeling of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The compound 5-(4-Bromophenyl)oxazol-2-amine has emerged as a molecule of interest for further investigation due to its structural similarities to known inhibitors of key cancer targets. This technical guide provides a comprehensive overview of the in silico modeling approaches that can be employed to elucidate the potential therapeutic applications of this compound. The guide details methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and outlines potential signaling pathways for further experimental validation.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. For novel molecules such as this compound, computational methods provide a rational approach to predict its biological targets, understand its mechanism of action, and evaluate its drug-like properties before undertaking extensive and costly experimental studies. Based on the activities of structurally related oxazole and bromophenyl-containing compounds, putative biological targets for this compound include Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. This guide will focus on the in silico evaluation of this compound against these two prominent cancer targets.

Putative Biological Targets and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and survival.[2][3]

Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton.[4] Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape.[4] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[5] They are broadly classified as microtubule-stabilizing or -destabilizing agents.[4]

In Silico Modeling Workflow

A typical in silico workflow for evaluating a novel compound like this compound is depicted below. This multi-step process allows for a thorough computational assessment prior to experimental validation.

Experimental Protocols for In Silico Modeling

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

Objective: To predict the binding mode and affinity of this compound to the active sites of EGFR and tubulin.

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a suitable format (e.g., .pdbqt).

-

-

Protein Preparation:

-

Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 1M17 for EGFR kinase domain and PDB ID: 1SA0 for tubulin.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.[5]

-

Set the prepared ligand and protein files as input.

-

Configure the search algorithm parameters (e.g., number of binding modes, exhaustiveness).

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

ADMET Prediction Protocol

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.[7]

Objective: To evaluate the drug-likeness of this compound.

Methodology:

-

Input:

-

Provide the SMILES string or a 2D structure of this compound to an ADMET prediction server (e.g., SwissADME, pkCSM).[8]

-

-

Property Calculation:

-

The server will calculate various physicochemical and pharmacokinetic properties.

-

-

Analysis:

-

Evaluate the compound's compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Assess predicted absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

-

Data Presentation

The quantitative results from in silico modeling should be summarized in clear and concise tables for comparative analysis.

Table 1: Predicted ADMET Properties of this compound (Illustrative Data)

| Property | Predicted Value | Reference Range | Compliance |

| Molecular Weight ( g/mol ) | 277.12 | < 500 | Yes |

| LogP | 3.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Lipinski's Rule of Five | 0 violations | 0-1 violations | Yes |

| GI Absorption | High | - | Favorable |

| BBB Permeant | Yes | - | Favorable |

| CYP2D6 Inhibitor | No | - | Favorable |

| AMES Toxicity | Non-mutagen | - | Favorable |

Table 2: Molecular Docking Results (Illustrative Data)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR (1M17) | -8.5 | Met793, Leu718, Cys797 |

| Tubulin (1SA0) | -7.9 | Cys241, Leu248, Ala316 |

Proposed Experimental Validation Workflow

The in silico predictions should be validated through in vitro experiments.

EGFR Kinase Inhibition Assay Protocol

Objective: To experimentally determine the inhibitory activity of this compound against EGFR kinase.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[9]

-

Procedure:

-

In a 96-well plate, add the kinase buffer, EGFR enzyme, and varying concentrations of the test compound.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Tubulin Polymerization Assay Protocol

Objective: To assess the effect of this compound on tubulin polymerization.

Methodology:

-

Reagents and Materials: Purified tubulin, GTP, polymerization buffer, test compound, and a spectrophotometer.[10]

-

Procedure:

-

Data Analysis:

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Compare the curves of the test compound with positive (e.g., paclitaxel) and negative (e.g., DMSO) controls to determine if the compound inhibits or enhances tubulin polymerization.

-

Conclusion

This technical guide outlines a comprehensive in silico and experimental strategy for the evaluation of this compound as a potential therapeutic agent. The proposed workflow, beginning with computational modeling and followed by experimental validation, provides a rational and efficient pathway for elucidating the compound's mechanism of action and advancing its development. The putative targeting of EGFR and tubulin offers promising avenues for its application in oncology, warranting further investigation.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. audreyli.com [audreyli.com]

- 8. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com.cn [promega.com.cn]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

Potential Therapeutic Targets of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. While direct experimental evidence for the specific therapeutic targets of this compound is limited in publicly available literature, analysis of structurally related molecules provides compelling hypotheses for its potential mechanisms of action. This technical guide summarizes the current understanding of potential therapeutic targets, presents quantitative data from analogous compounds, details relevant experimental protocols for target identification and validation, and provides visual representations of key pathways and workflows. The primary hypothesized target, based on a close structural analog, is FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia. Other potential targets, suggested by related molecular structures, include the endothelin receptors, tubulin, and enzymes involved in inflammation such as cyclooxygenases. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar oxazole derivatives.

Introduction

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxazole ring can participate in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design. This compound, with its specific substitution pattern, presents a unique chemical entity whose therapeutic potential is yet to be fully elucidated. This guide consolidates the available data on closely related compounds to infer the most probable therapeutic targets and provides a roadmap for their experimental validation.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological activity of structurally similar compounds, several potential therapeutic targets for this compound have been identified.

FMS-like Tyrosine Kinase 3 (FLT3)

A study on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine , a close structural analog of the title compound, identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3)[1]. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations, particularly internal tandem duplications (ITD), of FLT3 are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell growth.[1] Inhibition of FLT3 is a validated therapeutic strategy for AML.

Signaling Pathway of FLT3 in AML

Caption: Hypothesized inhibition of the FLT3 signaling pathway by this compound.

Endothelin Receptors

The compound N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) , which shares the 4-bromophenyl moiety, is a potent dual antagonist of endothelin receptors ETA and ETB[2][3]. Endothelin receptors are G-protein coupled receptors involved in vasoconstriction and cell proliferation, and their antagonists are used in the treatment of pulmonary arterial hypertension.

Tubulin

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggested that these compounds may exert their anticancer effects through the inhibition of tubulin polymerization[4][5][6]. Tubulin is the protein subunit of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a common mechanism of action for many anticancer drugs.

Cyclooxygenase (COX) Enzymes

Molecular docking studies on 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones indicated potential binding to COX-1 and COX-2 enzymes[7]. These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data from Analogous Compounds

| Compound | Target | Assay Type | IC50 | Reference |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | FLT3 | Cell-free kinase assay | 2.5 nM | [1] |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | FLT3 (ITD) | Cell-free kinase assay | 1.3 nM | [1] |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Molm-13 cells (FLT3-ITD+) | Cell proliferation assay | 8.7 nM | [1] |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | MV4-11 cells (FLT3-ITD+) | Cell proliferation assay | 1.2 nM | [1] |

| Macitentan | Endothelin Receptor A (ETA) | Radioligand binding assay | 0.5 nM | [2] |

| Macitentan | Endothelin Receptor B (ETB) | Radioligand binding assay | 391 nM | [2] |

Experimental Protocols for Target Identification and Validation

To definitively identify the therapeutic targets of this compound, a series of experimental approaches can be employed.

Target Identification Workflow

Caption: A general workflow for the identification and validation of therapeutic targets.

Detailed Methodologies

This protocol is adapted from a general method for assessing the inhibitory potential of small molecules against protein kinases[8][9][10][11][12].

-

Reagents and Materials:

-

Recombinant human FLT3 kinase domain.

-

Kinase substrate (e.g., a synthetic peptide or a protein like myelin basic protein).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

This compound stock solution in DMSO.

-

96-well plates.

-

Phosphocellulose paper or other method for separating phosphorylated substrate.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

Transfer a portion of the reaction mixture to phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., luminescence) according to the kit manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

-

This protocol describes a general method to confirm that a compound binds to its intended target within a cellular context[13][14][15][16][17].

-

Reagents and Materials:

-

Cells expressing the target protein (e.g., a cell line engineered to overexpress FLT3).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

Antibodies specific to the target protein.

-

Western blotting or ELISA reagents.

-

A method to measure target engagement (e.g., cellular thermal shift assay (CETSA), NanoBRET).

-

-

Procedure (Example using CETSA):

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer and aliquot them into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a few minutes.

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

-

Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.

-

Binding of the compound will stabilize the protein, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the shift in thermal stability.

-

This is a powerful method for identifying unknown protein targets of a small molecule[18][19][20][21][22][23][24].

-

Reagents and Materials:

-

Synthesis of an affinity probe: this compound chemically linked to a tag (e.g., biotin) via a linker.

-

Affinity resin (e.g., streptavidin-agarose beads).

-

Cell lysate from a relevant cell line or tissue.

-

Wash buffers of varying stringency.

-

Elution buffer (e.g., containing a high concentration of the free compound or a denaturant).

-

SDS-PAGE gels and staining reagents.

-

Mass spectrometer.

-

-

Procedure:

-

Immobilize the affinity probe on the affinity resin.

-

Incubate the resin with the cell lysate to allow proteins to bind to the probe.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry to identify the proteins.

-

A control experiment using a structurally similar but inactive compound should be run in parallel to identify and subtract non-specific binders.

-

Conclusion

While direct experimental data on the therapeutic targets of this compound is currently lacking, a strong hypothesis for its activity as an inhibitor of FLT3 can be formulated based on a closely related analog. This suggests its potential as a therapeutic agent for AML. Other plausible targets, including endothelin receptors, tubulin, and COX enzymes, are also indicated by the activities of other bromophenyl-containing heterocyclic compounds. The experimental protocols outlined in this guide provide a clear path for the definitive identification and validation of the molecular targets of this compound, which will be crucial for its further development as a potential therapeutic agent. This systematic approach will enable researchers to elucidate its mechanism of action and to position it appropriately within the landscape of drug discovery.

References

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro protein kinase assay [bio-protocol.org]

- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 10. In vitro kinase assay [protocols.io]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Target Engagement Assays [discoverx.com]

- 14. Target Engagement Assay Services [conceptlifesciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Affinity Selection–Mass Spectrometry. [bio-protocol.org]

- 22. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 5-(4-bromophenyl)oxazol-2-amine derivatives and their analogs. The information presented is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Significance

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a bioisostere of other five-membered aromatic rings. The presence of a 2-amino group provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 4-bromophenyl substituent is a common feature in bioactive molecules, often contributing to enhanced binding affinity through halogen bonding and increased lipophilicity.

Derivatives of this core structure are of significant interest due to the diverse biological activities exhibited by related oxazole and bromophenyl-containing compounds, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Synthesis of this compound and Derivatives

The synthesis of the core this compound structure can be achieved through a multi-step process. A common and effective route involves the Hantzsch-type synthesis from an α-haloketone and a urea or a urea equivalent.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound and its N-aryl derivatives.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Reactants: 4-Bromoacetophenone, Bromine, Glacial Acetic Acid.

-

Procedure: To a solution of 4-bromoacetophenone in glacial acetic acid, slowly add a solution of bromine in glacial acetic acid at room temperature with constant stirring.

-

The reaction mixture is stirred for 2-4 hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.

Protocol 2.2: Synthesis of this compound

-

Reactants: 2-Bromo-1-(4-bromophenyl)ethan-1-one, Urea, Ethanol.

-

Procedure: A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one and urea in ethanol is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.

Protocol 2.3: N-Arylation via Buchwald-Hartwig Cross-Coupling [2]

-

Reactants: this compound, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., 1,4-dioxane).

-

Procedure: A mixture of this compound, aryl halide, palladium catalyst, ligand, and base in an anhydrous solvent is heated under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is typically carried out at 80-120°C for 12-24 hours.

-

After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography to yield the N-aryl derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2-aminooxazole and related 2-aminothiazoles have demonstrated significant antimicrobial properties. The SAR of these compounds often highlights the importance of the substitution pattern on the core heterocycle and the N-aryl group.

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (oxazolone) | Enterococcus faecium | 125 | [2] |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (oxazolone) | Staphylococcus aureus | 250 | [2] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various bacteria and fungi | Promising activity comparable to standards | [3] |

| Quinoxaline-based C-2 amine substituted analogues | S. aureus | 4–16 | [4] |

| Quinoxaline-based C-2 amine substituted analogues | B. subtilis | 8–32 | [4] |

SAR Insights:

-

The presence of a constrained ring structure, such as an oxazolone, can be beneficial for antimicrobial action.[2]

-

The nature and position of substituents on the phenyl ring attached to the oxazole core can significantly modulate the antimicrobial potency and spectrum.

-

The amino group at the 2-position of the oxazole ring is a key handle for introducing diversity and tuning the biological activity.

Anticancer Activity

Various heterocyclic compounds containing a bromophenyl moiety have been investigated for their anticancer potential. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising activity against a panel of cancer cell lines.[4][5]

| Compound | Cell Line | Activity (% Growth Inhibition) | Reference |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 38.94 | [5] |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 30.14 | [5] |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | 26.92 | [5] |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | 65.12 | [6] |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung Cancer) | 55.61 | [6] |

SAR Insights:

-

The substitution pattern on the N-aryl ring of related triazole analogs plays a crucial role in their anticancer activity.[5]

-

Molecular modeling studies of similar compounds suggest that they may act as tubulin polymerization inhibitors.[5]

-

The bromophenyl group can engage in favorable interactions within the binding pockets of biological targets.

Other Potential Activities

Based on the broader class of oxazole derivatives, other potential biological activities for this compound analogs may include:

-

Anti-inflammatory activity: Oxazolones and their benzamide derivatives have shown anti-inflammatory and antioxidant properties.[7]

-

Antiviral activity: Certain (5-oxazolyl)phenyl amine derivatives have exhibited potent antiviral activity against HCV and coxsackie viruses.[8]

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the biological evaluation of novel this compound derivatives.

Caption: General workflow for the biological evaluation of novel chemical entities.

Given that some related compounds act as tubulin inhibitors, a potential signaling pathway affected by these derivatives could be the microtubule dynamics pathway, which is crucial for cell division.

Caption: Postulated mechanism of action via inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish clear structure-activity relationships. In particular, exploring substitutions at the 2-amino position and modifications of the 4-bromophenyl ring are likely to yield compounds with improved potency and selectivity. Advanced in silico modeling and in vitro mechanistic studies will be crucial in elucidating the molecular targets and guiding the design of the next generation of this compound-based drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (C8H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(4-Bromophenyl)oxazol-2-amine. Given the limited availability of detailed experimental data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a broader context for research and development.

Chemical Identification

The compound this compound is a heterocyclic aromatic molecule containing an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | 5-(4-bromophenyl)-1,3-oxazol-2-amine | LookChem[1] |

| CAS Number | 6826-26-2 | LookChem[1], Guidechem[2] |

| Molecular Formula | C₉H₇BrN₂O | - |

| Molecular Weight | 239.07 g/mol | - |

| Canonical SMILES | C1=CC(=CC=C1C2=C(N=C(O2)N)Br) | - |

Note: While the CAS number 6826-26-2 is associated with this compound by several chemical suppliers, at least one vendor lists a different compound under this number, indicating a potential data discrepancy. Researchers should verify the identity of any commercial samples.

Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid (predicted) | Based on analogous compounds. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted); Soluble in organic solvents like DMSO, DMF (predicted) | Based on general characteristics of similar heterocyclic compounds. |

| pKa | Not available | - |

Synthesis and Characterization